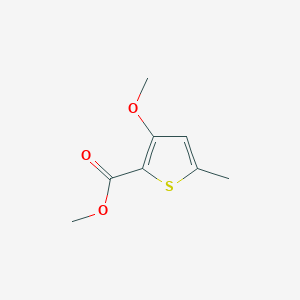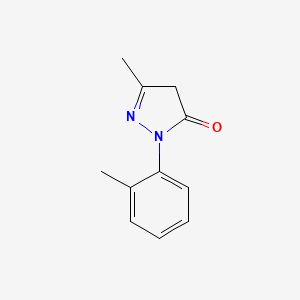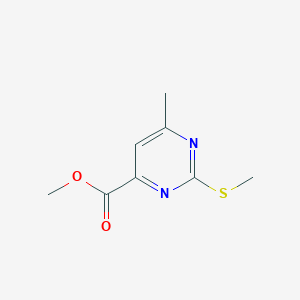
Methyl 2-(4-(trifluoromethoxy)phenyl)acetate
Overview
Description
Methyl 2-(4-(trifluoromethoxy)phenyl)acetate, also known as MTFMA, is a chemical compound used in scientific research for various purposes. This compound is a derivative of phenylacetic acid and has a trifluoromethoxy group attached to it. MTFMA is a white crystalline solid that is soluble in organic solvents like ethanol and acetone.
Mechanism of Action
Methyl 2-(4-(trifluoromethoxy)phenyl)acetate is believed to act as a nucleophile in various chemical reactions due to the presence of the trifluoromethoxy group. It can also act as a leaving group in certain reactions. The mechanism of action of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate in biological systems is not well understood.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate. However, studies have shown that it can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the nervous system, which can have various effects on the body.
Advantages and Limitations for Lab Experiments
Methyl 2-(4-(trifluoromethoxy)phenyl)acetate has several advantages for use in lab experiments, including its high purity and solubility in organic solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, Methyl 2-(4-(trifluoromethoxy)phenyl)acetate has some limitations, including its potential toxicity and limited information on its biological effects.
Future Directions
There are several future directions for research involving Methyl 2-(4-(trifluoromethoxy)phenyl)acetate. One area of interest is the synthesis of new compounds using Methyl 2-(4-(trifluoromethoxy)phenyl)acetate as a starting material. These compounds could have potential therapeutic applications for various diseases. Another area of interest is the study of the biochemical and physiological effects of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate in biological systems. This could lead to a better understanding of its potential uses in medicine.
Scientific Research Applications
Methyl 2-(4-(trifluoromethoxy)phenyl)acetate has been used in various scientific research studies, including the synthesis of new compounds with potential biological activities. It has been used as a starting material for the synthesis of novel inhibitors of acetylcholinesterase, which is an important enzyme in the nervous system. Methyl 2-(4-(trifluoromethoxy)phenyl)acetate has also been used in the synthesis of compounds with potential anti-inflammatory and anticancer activities.
properties
IUPAC Name |
methyl 2-[4-(trifluoromethoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)6-7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVMOXKFIQXFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269580 | |
| Record name | Methyl 4-(trifluoromethoxy)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(trifluoromethoxy)phenyl)acetate | |
CAS RN |
95299-18-6 | |
| Record name | Methyl 4-(trifluoromethoxy)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95299-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(trifluoromethoxy)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[5-(4-Methylphenyl)isoxazol-3-yl]methanol](/img/structure/B3022908.png)







